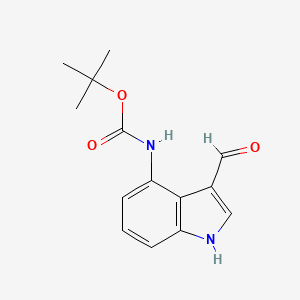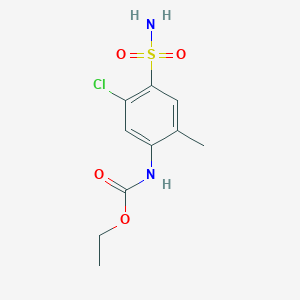![molecular formula C10H16N2O B1323417 2-[2-Amino(éthyl)anilino]-1-éthanol CAS No. 22271-65-4](/img/structure/B1323417.png)
2-[2-Amino(éthyl)anilino]-1-éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Amino(ethyl)anilino]-1-ethanol is an organic compound with the molecular formula C10H16N2O. It is a colorless to pale yellow crystalline solid with a special ammonia-like aroma. This compound is soluble in ethanol, chloroform, and ketone solvents at room temperature but is almost insoluble in water .
Applications De Recherche Scientifique
2-[2-Amino(ethyl)anilino]-1-ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the interactions of amino and hydroxyl groups with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One commonly used method to prepare 2-[2-Amino(ethyl)anilino]-1-ethanol involves the reaction of benzaldehyde with ethylenediamine in the presence of an appropriate catalyst. The reaction is generally carried out under neutral or basic conditions and at an appropriate temperature and time .
Industrial Production Methods
In industrial settings, the production of 2-[2-Amino(ethyl)anilino]-1-ethanol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Amino(ethyl)anilino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Mécanisme D'action
The mechanism of action of 2-[2-Amino(ethyl)anilino]-1-ethanol involves its interaction with molecular targets through its amino and hydroxyl functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminoethyl)aniline: This compound is structurally similar but lacks the hydroxyl group present in 2-[2-Amino(ethyl)anilino]-1-ethanol.
2-((2-Aminophenyl)(ethyl)amino)ethanol: Another similar compound with slight variations in the substitution pattern.
Uniqueness
2-[2-Amino(ethyl)anilino]-1-ethanol is unique due to the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2-(2-amino-N-ethylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-6-4-3-5-9(10)11/h3-6,13H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVRDSXRNZTBTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)








![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)



